molecular formula C12H11BN2O3 B2739591 (3-(Isonicotinamido)phenyl)boronic acid CAS No. 1821640-79-2

(3-(Isonicotinamido)phenyl)boronic acid

Cat. No.: B2739591
CAS No.: 1821640-79-2
M. Wt: 242.04
InChI Key: MBHNUTSMGOJZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Isonicotinamido)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the 1-position and an isonicotinamide (pyridine-4-carboxamide) moiety at the 3-position. Such structural attributes make it relevant in medicinal chemistry, particularly as an enzyme inhibitor or targeting agent for glycoproteins .

Properties

IUPAC Name

[3-(pyridine-4-carbonylamino)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BN2O3/c16-12(9-4-6-14-7-5-9)15-11-3-1-2-10(8-11)13(17)18/h1-8,17-18H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHNUTSMGOJZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Isonicotinamido)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with isonicotinoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Scientific Research Applications

Anticancer Activity

One of the most notable applications of (3-(Isonicotinamido)phenyl)boronic acid is in the field of cancer treatment. Research indicates that phenylboronic acid derivatives can be utilized to enhance the efficacy of chemotherapy agents. For instance, nanoparticles decorated with phenylboronic acid have demonstrated superior tumor targeting capabilities, leading to improved drug distribution and prolonged survival rates in tumor-bearing mice .

Case Study: Tumor Targeting with Nanoparticles

  • Objective : Assess the efficacy of phenylboronic acid-decorated nanoparticles.
  • Findings : The nanoparticles showed deeper penetration into tumor spheroids and better inhibition of tumor growth compared to non-decorated counterparts .
  • Outcome : Enhanced therapeutic effects in vivo.

Enzyme Inhibition

The compound also exhibits significant potential as an enzyme inhibitor. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable tools in drug discovery. The mechanism involves the formation of covalent bonds with the active sites of enzymes, effectively blocking their activity .

Mucoadhesive Drug Carriers

This compound has been explored for its role in developing mucoadhesive drug delivery systems. For example, chitosan nanoparticles modified with this boronic acid derivative have shown enhanced mucoadhesiveness, which is crucial for prolonging drug residence time at target sites such as the bladder or gastrointestinal tract .

Table 1: Applications of this compound in Drug Delivery

Formulation Type Target Disease Key Findings
Chitosan nanoparticlesBladder cancerIncreased drug residence time due to enhanced mucoadhesiveness .
Dual-responsive micellesCoccidiosisImproved anti-coccidial efficacy with controlled release profiles .
Ocular drug delivery micellesFungal keratitisProlonged ocular retention and superior corneal penetration .

Organic Synthesis Applications

In organic chemistry, this compound serves as a crucial building block for synthesizing biaryl compounds through Suzuki-Miyaura coupling reactions. This reaction is fundamental in creating complex organic molecules used in pharmaceuticals and materials science.

Comparison with Similar Compounds

Table 2: Activity Comparison

Compound Target Key Metric Performance Reference
(3-(Isonicotinamido)phenyl)boronic acid Glycoproteins/enzymes Binding affinity (inferred) Likely enhanced via pyridine Inferred
3-Nitrophenylboronic acid AmpC β-lactamase Ki < 1 μM
3-(Propionamido)phenylboronic acid Sialic acid Equilibrium constant (K) 37.6 at pH 7.4
Boronic acid cis-stilbene 13c Tubulin polymerization IC₅₀ 21 μM

Physicochemical and Solubility Profiles

  • Solubility : Bulky substituents like isonicotinamide may reduce precipitation risks compared to lipophilic analogs (e.g., pyren-1-yl boronic acid, ). However, aromatic groups can still hinder aqueous solubility, necessitating formulation adjustments.
  • pH Sensitivity : Boronic acids exhibit pH-dependent binding due to their pKa (~8.6–9.2). The isonicotinamide group (pKa ~3–4 for pyridine) may shift this profile, enabling selective binding in physiological conditions .

Table 3: Physicochemical Comparison

Compound Water Solubility Key Challenge Mitigation Strategy Reference
This compound Moderate (amide-enhanced) Potential aggregation PEGylation or salt formation Inferred
Pyren-1-yl boronic acid Low (precipitates in RPMI) Poor biocompatibility Prodrug design
3-Methacrylamidophenylboronic acid High (polymer-compatible) Reactivity in polymerization Controlled radical polymerization

Biological Activity

(3-(Isonicotinamido)phenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in drug delivery systems and interactions with biomolecules. This article reviews various studies highlighting its biological effects, mechanisms of action, and applications in medicinal chemistry.

Overview of Boronic Acids

Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a key feature in their biological activity. The interaction with cis-diol-containing molecules allows boronic acids to modulate various biological processes, making them valuable in therapeutic applications.

  • Covalent Bonding with Biomolecules : Boronic acids can form stable complexes with sugars and other biomolecules containing diol groups. This property is particularly useful in designing drug delivery systems that target specific tissues or cells by exploiting the presence of sialic acids or other diols on cell surfaces .
  • Influence on Cellular Structures : Studies have shown that certain boronic acids can induce morphological changes in plant cells, disrupting cytoplasmic structures and leading to cell death. This disruption correlates with the binding strength of the boronic acid to cellular components .

Applications in Drug Delivery

The conjugation of this compound with drug carriers has been explored to enhance the delivery and efficacy of therapeutic agents:

  • Mucoadhesive Drug Carriers : Research indicates that this compound can be used to create mucoadhesive drug delivery systems that significantly improve the retention time of drugs on mucosal surfaces. For instance, a study demonstrated that dexamethasone-loaded carriers functionalized with this compound exhibited prolonged corneal retention and reduced irritation in ocular applications .
  • Targeted Delivery : The ability of boronic acids to bind selectively to sialic acids on cell surfaces has been utilized to develop targeted therapies for conditions like dry eye syndrome, enhancing therapeutic outcomes while minimizing side effects .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Cellular DisruptionBoronic acids like 3-nitrophenylboronic acid caused significant cytoplasmic disruption in plant cells.
Drug DeliveryAPBA-ChS-NLC improved drug retention on corneal surfaces and alleviated dry eye symptoms in rabbits.
Insulin InteractionComputational studies indicated strong interactions between insulin and various boronic acids, suggesting potential for diabetes treatment.

Case Study: Ocular Drug Delivery

In a recent study, the formulation of dexamethasone-loaded lipid carriers functionalized with this compound showed a marked improvement in drug delivery efficiency. The study found that these carriers could significantly prolong the residence time on the corneal surface compared to conventional eye drops, leading to better therapeutic outcomes for dry eye syndrome without causing irritation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.